molecular formula C15H18N2O2S B2849839 (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)isobutyramide CAS No. 868376-58-3

(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)isobutyramide

Cat. No.: B2849839
CAS No.: 868376-58-3
M. Wt: 290.38
InChI Key: KRSCLUBBHKWYLM-NXVVXOECSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)isobutyramide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)isobutyramide typically involves the condensation of 3-allyl-4-methoxybenzo[d]thiazol-2-amine with isobutyryl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, which is monitored by thin-layer chromatography (TLC).

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. This method also enhances the yield and purity of the final product. Additionally, the use of automated systems for reagent addition and product isolation can further streamline the process.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)isobutyramide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the allyl or methoxy groups, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)isobutyramide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has been studied for its potential antimicrobial and anticancer properties. It has shown promising activity against a range of bacterial and fungal pathogens, as well as certain cancer cell lines.

Medicine

In medicinal chemistry, this compound is being investigated as a potential therapeutic agent. Its ability to inhibit specific enzymes and signaling pathways makes it a candidate for the development of new drugs for the treatment of infectious diseases and cancer.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)isobutyramide involves the inhibition of key enzymes and signaling pathways. For example, it can inhibit the activity of certain kinases, which are involved in cell proliferation and survival. By blocking these enzymes, the compound can induce apoptosis (programmed cell death) in cancer cells. Additionally, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of pathogens, leading to cell lysis and death.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)acetamide
  • (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)propionamide
  • (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)butyramide

Uniqueness

Compared to its analogs, (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)isobutyramide exhibits unique properties due to the presence of the isobutyramide group. This group enhances its lipophilicity, allowing for better cell membrane penetration and increased bioavailability. Additionally, the methoxy group at the 4-position of the benzo[d]thiazole ring contributes to its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(4-methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c1-5-9-17-13-11(19-4)7-6-8-12(13)20-15(17)16-14(18)10(2)3/h5-8,10H,1,9H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRSCLUBBHKWYLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N=C1N(C2=C(C=CC=C2S1)OC)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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